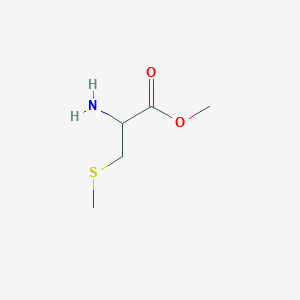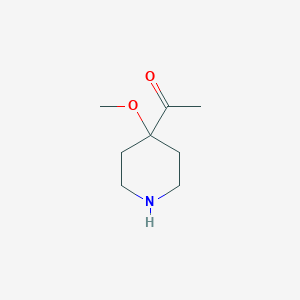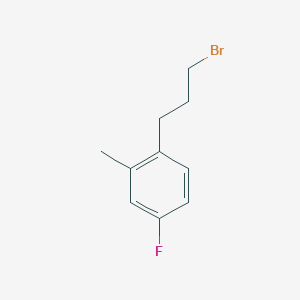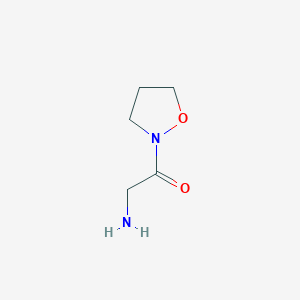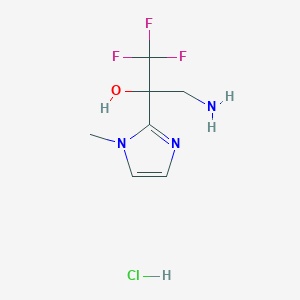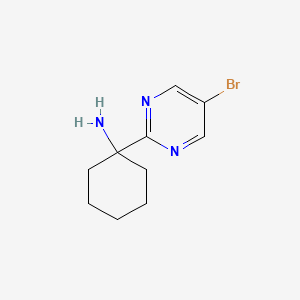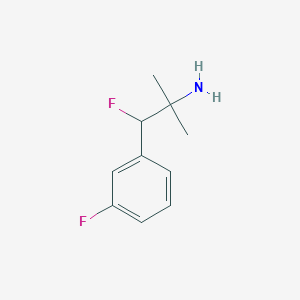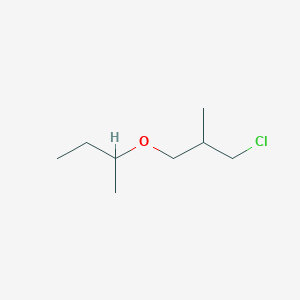
2-(3-Chloro-2-methylpropoxy)butane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chloro-2-methylpropoxy)butane is an organic compound with the molecular formula C8H17ClO. It is a chlorinated ether, characterized by the presence of a chlorine atom and an ether linkage in its structure. This compound is primarily used in research and industrial applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-methylpropoxy)butane typically involves the reaction of 3-chloro-2-methylpropanol with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
2-(3-Chloro-2-methylpropoxy)butane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, alkoxide ions.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile.
Major Products
Alcohols: Formed through nucleophilic substitution.
Alkenes: Formed through elimination reactions.
科学研究应用
2-(3-Chloro-2-methylpropoxy)butane is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: In studies involving the interaction of chlorinated ethers with biological systems.
Industry: Used in the manufacture of specialty chemicals and materials
作用机制
The mechanism of action of 2-(3-Chloro-2-methylpropoxy)butane involves its interaction with nucleophiles and bases. The chlorine atom, being an electron-withdrawing group, makes the carbon atom it is attached to more susceptible to nucleophilic attack. This facilitates substitution and elimination reactions, leading to the formation of various products .
相似化合物的比较
Similar Compounds
- 2-Chloro-3-methylbutane
- 2-Chloro-2-methylbutane
- 3-Chloro-2-methylbutane
Comparison
Compared to its similar compounds, 2-(3-Chloro-2-methylpropoxy)butane is unique due to the presence of an ether linkage, which imparts different chemical reactivity and physical properties. The ether linkage can influence the compound’s solubility, boiling point, and reactivity in comparison to other chlorinated butanes .
属性
分子式 |
C8H17ClO |
|---|---|
分子量 |
164.67 g/mol |
IUPAC 名称 |
1-butan-2-yloxy-3-chloro-2-methylpropane |
InChI |
InChI=1S/C8H17ClO/c1-4-8(3)10-6-7(2)5-9/h7-8H,4-6H2,1-3H3 |
InChI 键 |
CDXBBMRTZMPZCT-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)OCC(C)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Morpholin-4-yl)methyl]azepane](/img/structure/B13173970.png)
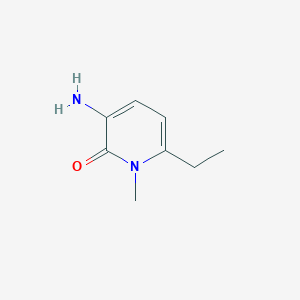
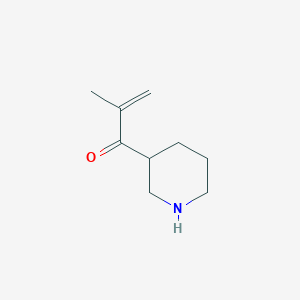
![N-[(Azepan-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B13173981.png)
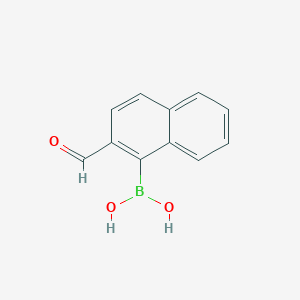
![2-(1-Bromobutan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13174006.png)
![5-[(Dimethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine](/img/structure/B13174010.png)
